![molecular formula C22H19N3O2S B2558945 Benzo[d]tiazol-2-il(4-(quinolin-8-iloxi)piperidin-1-il)metanona CAS No. 2034243-13-3](/img/structure/B2558945.png)
Benzo[d]tiazol-2-il(4-(quinolin-8-iloxi)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a compound that has been explored for its potential biological activities. The compound is a hybrid structure that combines benzo[d]thiazole and quinoline moieties, which are known for their pharmacological properties. The benzo[d]thiazole is a heterocyclic compound that has been incorporated into various drugs due to its bioactive nature. Similarly, quinoline derivatives are known for their anticancer and antimicrobial activities. The combination of these two structures into one molecule could potentially enhance the biological activity and specificity of the compound .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone derivatives involves the reaction of substituted-2-(4-amino phenyl)benzo[d]thiazole with 3-(2-bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one in the presence of glacial acetic acid. This reaction yields a series of novel compounds characterized by their spectral (IR, 1H NMR, 13C NMR, and MS) and elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. The IR spectra confirm the presence of the ketone functional group, while the NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The mass spectrometry data further supports the molecular weight and structure of the synthesized compounds .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl moiety in these compounds is reactive and can participate in various chemical reactions. The presence of the ketone group allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities. The chemical reactivity of these compounds can also be studied through docking studies to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are essential for their potential application as drugs. The cytotoxicity screening studies have shown that cancer cells are sensitive to these compounds, indicating their potential use in cancer therapy. Additionally, some derivatives have shown interesting in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli . The anti-mycobacterial activity of similar compounds has also been reported, with some derivatives showing low cytotoxicity and promising therapeutic indices .
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
Estudios recientes han destacado la síntesis de nuevos compuestos basados en benzotiazol con una actividad significativa contra Mycobacterium tuberculosis. El compuesto en cuestión, con su parte de benzotiazol, podría potencialmente explorarse por su eficacia en la lucha contra la tuberculosis. Las concentraciones inhibitorias de tales moléculas se han comparado con los fármacos estándar, y los estudios de acoplamiento molecular sugieren que podrían servir como potentes inhibidores con una actividad antituberculosa mejorada .
Aplicaciones Antiinflamatorias
El motivo estructural de benzo[d]tiazol se ha incorporado a compuestos que exhiben propiedades antiinflamatorias. Estos compuestos se han sintetizado y caracterizado, y sus actividades biológicas se han confirmado a través de enfoques in vitro e in silico. Han demostrado una inhibición significativa de las enzimas COX, que son objetivos clave en el tratamiento de la inflamación .
Inhibición de la Detección de Quórum
En el campo de la microbiología, la detección de quórum juega un papel crucial en la comunicación bacteriana. Se han diseñado y sintetizado compuestos con una estructura de benzo[d]tiazol para que actúen como nuevos inhibidores de la detección de quórum. Esta aplicación es particularmente relevante en el desarrollo de nuevas estrategias para combatir la resistencia a los antibióticos .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Pathways
If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.
Result of Action
If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .
Safety and Hazards
The compound is not intended for human or veterinary use. It is for research use only, indicating that it may pose hazards if improperly handled or used outside of a controlled research environment.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Some benzothiazole derivatives have shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory response .
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects through inhibition of COX-1 and COX-2 enzymes .
Propiedades
IUPAC Name |
1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLUVMFEDYYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

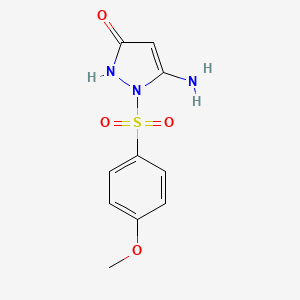
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
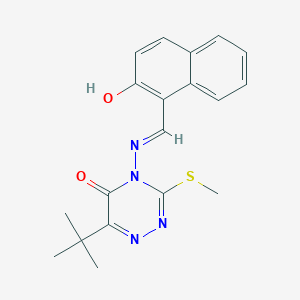

![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)
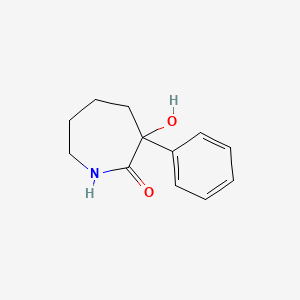
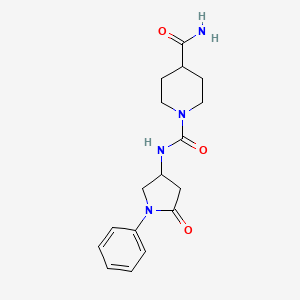
![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)
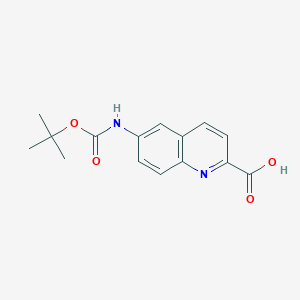


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2558882.png)

![4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2558885.png)